molecular formula C12H11NO2S B8550576 5-(3-Amino-phenyl)-thiophene-2-carboxylic acid methyl ester

5-(3-Amino-phenyl)-thiophene-2-carboxylic acid methyl ester

Cat. No.: B8550576
M. Wt: 233.29 g/mol
InChI Key: WDCIZDDNWOQSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Amino-phenyl)-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

methyl 5-(3-aminophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3

InChI Key

WDCIZDDNWOQSBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of compound N-1 (1.6 g, 7.20 mmol), 3-aminophenylboronic acid hemisulfate (1.60 g, 8.60 mmol), Palladium tetrakis triphenylphosphine (0.25 g, 0.216 mmol), sodium carbonate (40 mL, 2M, 82 mmol) in DMF (100 mL) was stirred for 2 hrs at 80° C. overnight. The solvent was removed and the crude reaction product was taken up in ethyl acetate (40 mL). The solution was washed with 5% solution of hydrochloric acid (30 mL), then with saturated sodium chloride solution (30 mL), dried over sodium sulfate and evaporated. Purification of the residue on silica gel (1:1 hexanes-EtOAc) gave 0.790 g of compound N-2 (48% yield).
Name
3-aminophenylboronic acid hemisulfate
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Palladium tetrakis triphenylphosphine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
48%

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